molecular formula C4H7ClN2 B1284011 1-Amino-1-cyclopropanecarbonitrile hydrochloride CAS No. 127946-77-4

1-Amino-1-cyclopropanecarbonitrile hydrochloride

Cat. No.: B1284011
CAS No.: 127946-77-4
M. Wt: 118.56 g/mol
InChI Key: PCEIEQLJYDMRFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclopropanecarbonitrile hydrochloride can be synthesized through the reaction of cyclopropylamine with hydrogen cyanide, followed by treatment with hydrochloric acid . The reaction typically involves the following steps:

  • Cyclopropylamine is reacted with hydrogen cyanide to form 1-amino-1-cyclopropanecarbonitrile.
  • The resulting compound is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-cyclopropanecarbonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and conditions like polar aprotic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Formation of substituted cyclopropylamines.

    Reduction Reactions: Formation of cyclopropylamines.

    Hydrolysis Reactions: Formation of cyclopropanecarboxylic acids.

Scientific Research Applications

1-Amino-1-cyclopropanecarbonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-amino-1-cyclopropanecarbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Amino-1-cyclopropanecarboxylic acid hydrochloride
  • 1-Amino-1-methylcyclopropane hydrochloride
  • 1-Amino-1-cyclobutanecarboxylic acid

Comparison: 1-Amino-1-cyclopropanecarbonitrile hydrochloride is unique due to its nitrile group, which imparts distinct reactivity and chemical properties compared to similar compounds with carboxylic acid or methyl groups. This uniqueness makes it valuable in specific synthetic and research applications where the nitrile functionality is required .

Properties

IUPAC Name

1-aminocyclopropane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c5-3-4(6)1-2-4;/h1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEIEQLJYDMRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561926
Record name 1-Aminocyclopropanecarbonitrile hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127946-77-4
Record name Cyclopropanecarbonitrile, 1-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127946-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-1-cyclopropanecarbonitrile hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127946774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminocyclopropanecarbonitrile hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyanocyclopropanaminium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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